molecular formula C22H24N2O3S B11409955 2-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11409955
M. Wt: 396.5 g/mol
InChI Key: HEHQNECRASHNNC-UHFFFAOYSA-N
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Description

2-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that features both benzofuran and benzothiophene moieties These structures are known for their significant biological activities and are often found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran and benzothiophene intermediates. The benzofuran moiety can be synthesized through methods such as the cyclization of ortho-hydroxyaryl ketones . The benzothiophene moiety can be prepared via the cyclization of thioesters . These intermediates are then coupled using acylation and amination reactions under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and microwave-assisted synthesis could be employed to enhance efficiency .

Mechanism of Action

Properties

Molecular Formula

C22H24N2O3S

Molecular Weight

396.5 g/mol

IUPAC Name

2-[[2-(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C22H24N2O3S/c1-12-8-9-15-14(11-27-20(15)13(12)2)10-18(25)24-22-19(21(26)23-3)16-6-4-5-7-17(16)28-22/h8-9,11H,4-7,10H2,1-3H3,(H,23,26)(H,24,25)

InChI Key

HEHQNECRASHNNC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NC)C

Origin of Product

United States

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